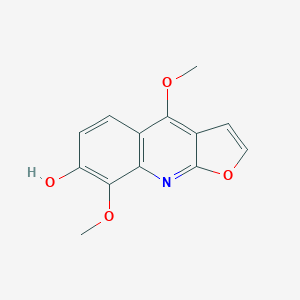
哈普洛品
描述
Haplopine is a compound with the molecular formula C13H11NO4 . It is a type of alkaloid and is found in the fruits of Zanthoxylum bungeanum Maxim . Haplopine has been shown to possess photo-activated antimicrobial activity against S. aureus . It also exhibits potent melanogenesis-inhibitory activities with almost no toxicity to the cells .
Synthesis Analysis
There is a study that discusses the modification of haplopine for antimalarial drug discovery . The study used an advanced computational approach to explore potential inhibitors from haplopine derivatives against malaria parasites .Molecular Structure Analysis
The molecular weight of Haplopine is 245.2 g/mol . It has been used in molecular docking studies, where it showed strong binding affinity .Chemical Reactions Analysis
While specific chemical reactions involving Haplopine are not detailed in the search results, there are references to reaction flux analysis of chemical reaction networks .科学研究应用
Anti-Inflammatory and Antioxidant Mediator
Haplopine, one of the active compounds found in D. dasycarpus, has been studied as a potential therapeutic agent in atopic dermatitis . It has shown the ability to act as an anti-inflammatory and antioxidant mediator in TNF-α/IFN-γ induced HaCaT cells .
Treatment of Atopic Dermatitis
Haplopine has been found to reduce serum levels of IgE and pruritus associated with eczematous atopic lesions in a murine model . This suggests its potential as a treatment for atopic dermatitis .
Inhibition of Inflammatory Cytokines
In studies, Haplopine has been found to inhibit the mRNA expressions of inflammatory cytokines IL-6, TSLP, GM-CSF, and G-CSF and the protein expressions of IL-6 and GM-CSF in TNF-α/INF-γ-stimulated HaCaT cells .
Suppression of Proinflammatory Cytokines
In H2O2-induced Jukat T cells, Haplopine has been found to suppress the productions of proinflammatory cytokines (IL-4, IL-13, and COX-2) and increase the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner .
Uterus-Relaxant Effects
Haplopine-3,3′-dimethylallyl ether (HAP) was isolated from a Sudanese herb (El-hazha), characterized and tested on isolated rat uterus rings pre-contracted with KCl . The in vitro results revealed that HAP produces uterus-relaxant effects .
Potential Therapeutic Agent for Autoimmune Diseases
Haplopine has been found to suppress T cell immunity in autoimmune diseases . This suggests its potential as a therapeutic agent for autoimmune diseases .
作用机制
Target of Action
Haplopine, a natural product isolated from the fruits of Zanthoxylum bungeanum Maxim, has been found to target inflammatory cytokines such as IL-6, TSLP, GM-CSF, and G-CSF . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.
Mode of Action
Haplopine interacts with its targets by inhibiting the mRNA expressions of the aforementioned inflammatory cytokines in TNF-α/INF-γ-stimulated HaCaT cells . It also suppresses the production of proinflammatory cytokines (IL-4, IL-13, and COX-2) in H2O2-induced Jurkat T cells .
Biochemical Pathways
Haplopine affects the biochemical pathways related to inflammation and oxidative stress. It increases the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner . This suggests that Haplopine may have a role in the regulation of oxidative stress responses.
Result of Action
In vivo, Haplopine significantly attenuates the development of Atopic Dermatitis (AD) symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice. This is evidenced by reduced clinical dermatitis scores, skin thickness measurements, mast cell infiltration, and serum IgE concentrations . These findings suggest that Haplopine has a potent anti-inflammatory and antioxidant effect.
未来方向
Haplopine has been studied for its potential anti-atopic dermatitis effects . It significantly attenuated the development of AD symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice . This suggests that Haplopine could be considered a novel anti-atopic agent with the potential to treat AD .
属性
IUPAC Name |
4,8-dimethoxyfuro[2,3-b]quinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPBWHZRNQEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974280 | |
| Record name | Haplopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haplopine | |
CAS RN |
5876-17-5 | |
| Record name | Haplopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5876-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heliparvifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haplopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
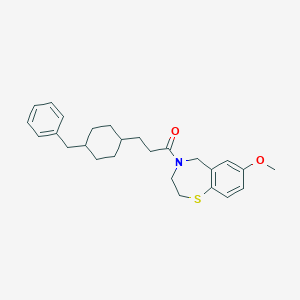
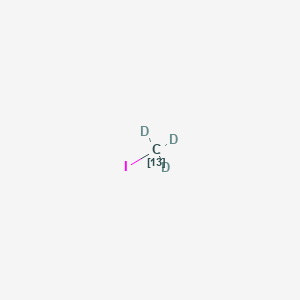


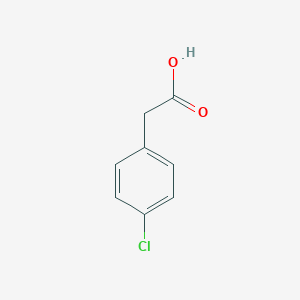
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
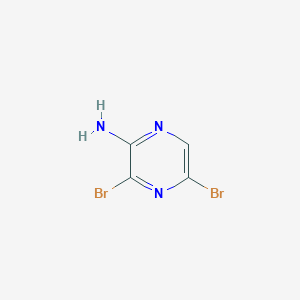
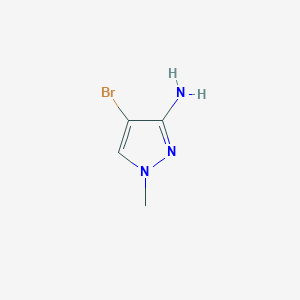
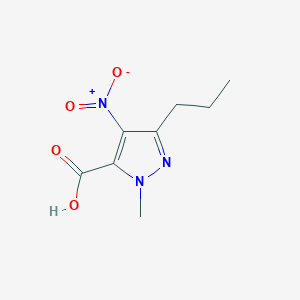

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
